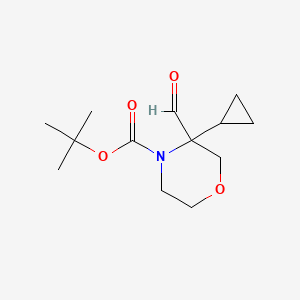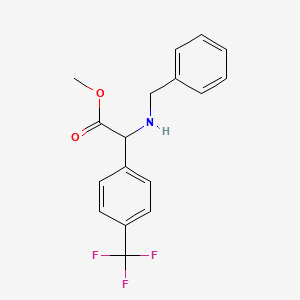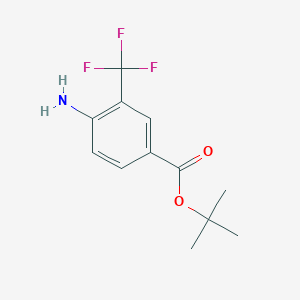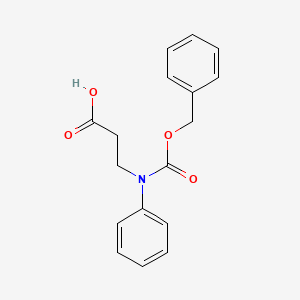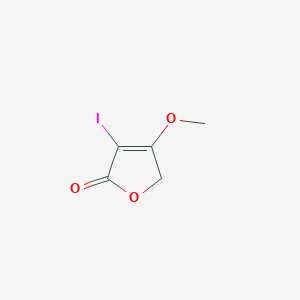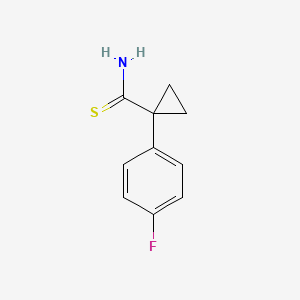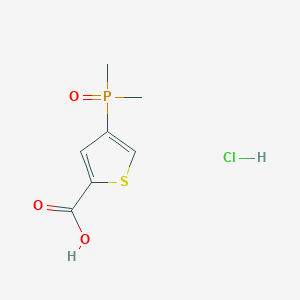
4-(Dimethylphosphoryl)thiophene-2-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C₇H₉O₃PS·HCl and a molecular weight of 240.65 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with a dimethylphosphoryl group and a carboxylic acid group. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride typically involves the reaction of thiophene derivatives with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of 4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives .
Applications De Recherche Scientifique
4-(Dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylphosphoryl group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The thiophene ring provides a stable framework for these interactions, while the carboxylic acid group can participate in hydrogen bonding and other non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the dimethylphosphoryl group, resulting in different chemical properties and reactivity.
4-(Dimethylphosphoryl)benzoic acid: Contains a benzene ring instead of a thiophene ring, leading to variations in electronic properties and reactivity.
Dimethylphosphoryl acetic acid: Has a simpler structure with an acetic acid backbone, affecting its chemical behavior.
Uniqueness
4-(Dimethylphosphoryl)thiophene-2-carboxylic acid hydrochloride is unique due to the combination of the thiophene ring and the dimethylphosphoryl group. This structure imparts distinct electronic and steric properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C7H10ClO3PS |
|---|---|
Poids moléculaire |
240.64 g/mol |
Nom IUPAC |
4-dimethylphosphorylthiophene-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9O3PS.ClH/c1-11(2,10)5-3-6(7(8)9)12-4-5;/h3-4H,1-2H3,(H,8,9);1H |
Clé InChI |
FFPRLGJNGJWIEG-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=CSC(=C1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13507303.png)




